Physicochemical Divergence from Non-Fluorinated Analog
The introduction of a 5-fluoro substituent dramatically alters the acid-base character and lipophilicity of the pyridin-3-amine core compared to the non-fluorinated analog 2-ethynylpyridin-3-amine. While direct experimental pKa data for the non-fluorinated analog are not available in the accessed sources, the predicted pKa of 2-ethynyl-5-fluoropyridin-3-amine is 0.76 ± 0.32, indicating that the 3-amine is substantially deprotonated at physiological pH (exists predominantly as the neutral free base rather than the protonated ammonium form) . This contrasts sharply with typical aminopyridines lacking electron-withdrawing substituents, which exhibit pKa values in the 4–6 range. Furthermore, the fluorinated compound has a calculated LogP of 0.7842 and a topological polar surface area (TPSA) of 38.91 Ų, with zero rotatable bonds . The low TPSA and rigid structure (Rotatable Bonds = 0) are favorable properties for blood-brain barrier penetration and oral bioavailability, differentiating this scaffold from more flexible or polar analogs.
Class baseline: inferred pKa 4–6 for non-fluorinated aminopyridines
| Evidence Dimension | Physicochemical property profile (pKa, LogP, TPSA, Rotatable Bonds) |
|---|---|
| Target Compound Data | pKa = 0.76 (predicted); LogP = 0.7842; TPSA = 38.91 Ų; Rotatable Bonds = 0 |
| Comparator Or Baseline | 2-Ethynylpyridin-3-amine (non-fluorinated analog): pKa not reported but inferred to be 4–6 (class typical for aminopyridines); LogP and TPSA not available for direct comparison. |
| Quantified Difference | pKa reduction of approximately 3–5 log units relative to non-fluorinated aminopyridine class; TPSA below the 60–70 Ų threshold considered favorable for CNS penetration. |
| Conditions | Predicted properties based on ACD/Labs or analogous computational algorithms; TPSA calculated from SMILES NC1=CC(F)=CN=C1C#C. |
Why This Matters
The exceptionally low pKa indicates the amine exists primarily as the neutral free base at pH 7.4, which influences solubility, membrane permeability, and the protonation state during receptor binding—a critical factor for fragment-based library design or CNS-targeted synthesis.
